![molecular formula C25H21BrN2OS2 B12015282 3-(4-Bromophenyl)-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B12015282.png)
3-(4-Bromophenyl)-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- This compound is a complex heterocyclic molecule with a fused benzothiophene and pyrimidine core. Its systematic name is quite a mouthful, but let’s break it down:
- The benzothieno[2,3-D]pyrimidin part refers to the fused ring system, where the benzothiophene (a five-membered ring containing sulfur) and pyrimidine (a six-membered ring containing nitrogen) are connected.
- The 3-(4-Bromophenyl) group indicates a bromine-substituted phenyl ring attached at position 3 of the benzothieno[2,3-D]pyrimidin core.
- The 2-{[(2E)-3-phenyl-2-propenyl]sulfanyl} moiety represents a phenylpropenyl thioether side chain attached at position 2.
- This compound’s structural complexity suggests potential interesting properties and applications.
Métodos De Preparación
Synthetic Routes:
Industrial Production: Unfortunately, there’s no widely reported industrial-scale production method for this compound. Research labs typically prepare it on a smaller scale for investigations.
Análisis De Reacciones Químicas
Reactivity: This compound likely undergoes various reactions due to its functional groups (bromophenyl, phenylpropenyl, and thioether).
Common Reagents and Conditions:
Major Products: These reactions could yield derivatives with modified substituents or rearranged structures.
Aplicaciones Científicas De Investigación
Chemistry: Researchers study its reactivity, stability, and potential as a building block for novel materials.
Biology and Medicine: Investigating its biological activity (e.g., anticancer, antimicrobial, or anti-inflammatory effects) is crucial.
Industry: It might find applications in organic electronics, photovoltaics, or as ligands in coordination chemistry.
Mecanismo De Acción
- Unfortunately, specific information about its mechanism of action is scarce. Further research is needed to understand how it interacts with biological targets.
Comparación Con Compuestos Similares
Similar Compounds: Other benzothieno[2,3-D]pyrimidin derivatives, such as those with different substituents or ring fusions, are worth comparing.
Uniqueness: Highlighting its unique features (e.g., specific functional groups, stereochemistry, or reactivity) will set it apart.
Propiedades
Fórmula molecular |
C25H21BrN2OS2 |
|---|---|
Peso molecular |
509.5 g/mol |
Nombre IUPAC |
3-(4-bromophenyl)-2-[(E)-3-phenylprop-2-enyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C25H21BrN2OS2/c26-18-12-14-19(15-13-18)28-24(29)22-20-10-4-5-11-21(20)31-23(22)27-25(28)30-16-6-9-17-7-2-1-3-8-17/h1-3,6-9,12-15H,4-5,10-11,16H2/b9-6+ |
Clave InChI |
YOOQEARJDUHBNE-RMKNXTFCSA-N |
SMILES isomérico |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Br)SC/C=C/C5=CC=CC=C5 |
SMILES canónico |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Br)SCC=CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{(E)-[4-(Benzyloxy)phenyl]methylidene}-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12015202.png)
![benzyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B12015203.png)

![1-[2-(Diethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015208.png)
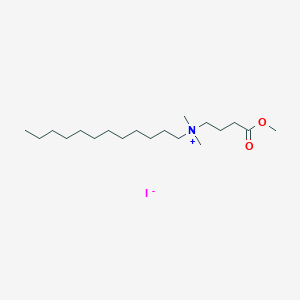
![6-imino-N,11-dimethyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12015224.png)
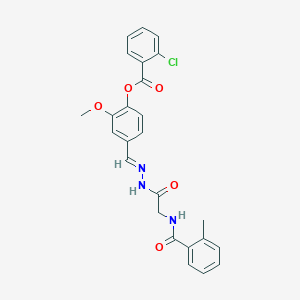
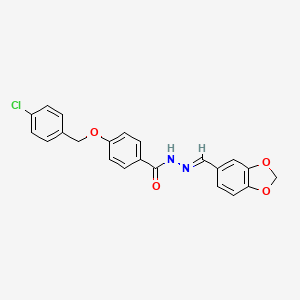
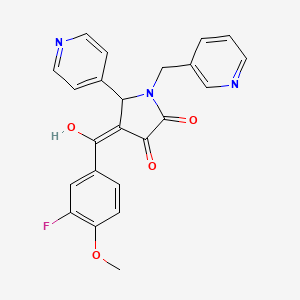
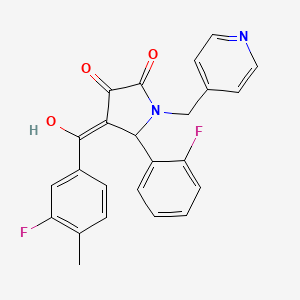
![Ethyl {[7-(cyanomethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]sulfanyl}acetate](/img/structure/B12015247.png)
![4-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenol](/img/structure/B12015252.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12015260.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12015265.png)
